1-tert-butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate

Stereochemistry Diastereomer comparison Piperidine conformation

1-tert-Butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate (CAS 1009376-53-7) is a chiral, orthogonally protected piperidine-1,3-dicarboxylate derivative with the cis (3R,4R) relative configuration. It belongs to the class of N-Boc-4-methylpiperidine-3-carboxylate esters, characterized by a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a methyl ester at the 3-position.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 1009376-53-7
Cat. No. B3044989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate
CAS1009376-53-7
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
InChIKeyCUBAIJGHSDICOZ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate (CAS 1009376-53-7): Chiral Piperidine Building Block for Pharmaceutical R&D


1-tert-Butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate (CAS 1009376-53-7) is a chiral, orthogonally protected piperidine-1,3-dicarboxylate derivative with the cis (3R,4R) relative configuration . It belongs to the class of N-Boc-4-methylpiperidine-3-carboxylate esters, characterized by a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a methyl ester at the 3-position [1]. With a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry . Vendors including Fluorochem, Aladdin Scientific, Combi-Blocks, and Bidepharm supply the compound at purities of 95–98%, and it is categorized under Protein Degrader Building Blocks by several distributors, reflecting its utility in targeted protein degradation (PROTAC) research [2].

Why Generic Interchange of 1-tert-Butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate with Close Analogs Is Scientifically Unjustified


The compound's value proposition rests on three interdependent structural features that cannot be simultaneously satisfied by any single commercially available analog: (i) the cis (3R,4R)-rel stereochemical relationship between the 3-carboxylate and 4-methyl substituents, which dictates a specific chair conformation and dihedral angle distinct from the trans (3S,4R)-rel isomer (CAS 1009376-54-8) [1]; (ii) the orthogonal Boc/methyl ester protecting group pair, enabling sequential, chemoselective deprotection—a capability absent in analogs lacking the 4-methyl group (e.g., CAS 148763-41-1, MW 243.30) or bearing only a single carboxylate ; and (iii) the 4-methyl substitution, which adds steric bulk (ΔMW +14 Da vs. the 4-desmethyl analog) and elevates the boiling point by approximately 10°C (317.6 ± 35.0°C vs. 307.4 ± 35.0°C), indicating altered intermolecular interactions that can affect crystallization, chromatographic behavior, and downstream reaction profiles . In the context of PROTAC linker chemistry, where precise spatial orientation of the E3 ligase ligand relative to the target protein binder is critical for ternary complex formation, substituting a cis-4-methylpiperidine scaffold with a trans isomer or a non-methylated piperidine can alter the exit vector geometry and compromise degrader efficacy [2].

Quantitative Differentiation Evidence for 1-tert-Butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate vs. Closest Analogs


Stereochemical Configuration: cis-(3R,4R) vs. trans-(3S,4R) Diastereomer – Conformational and Reactivity Divergence

The target compound (CAS 1009376-53-7) possesses the cis relative configuration with both the 3-carboxylate and 4-methyl groups adopting a (3R,4R)-rel arrangement, whereas the trans isomer (CAS 1009376-54-8) has the (3S,4R)-rel configuration [1]. Published catalytic kinetic resolution studies on disubstituted piperidines have demonstrated that cis- and trans-substituted piperidine isomers exhibit disparate reactivity and enantioselectivity, with selectivity factors (s) of up to 52 observed, arising from pronounced conformational effects on substrate-catalyst recognition [2]. The cis isomer is preferentially acylated in conformers where the α-substituent occupies the axial orientation, a conformational bias not present in the trans isomer [2]. This stereochemical difference translates into distinct elution orders in chiral chromatographic separations and differential reactivity in asymmetric transformations, making the cis-(3R,4R) scaffold specifically suited for synthetic routes requiring axial presentation of the 3-carboxylate group [3].

Stereochemistry Diastereomer comparison Piperidine conformation

Molecular Weight Differentiation: 4-Methyl Substitution Contributes +14 Da vs. 4-Desmethyl Analog

The target compound (C13H23NO4, MW 257.33) incorporates a methyl substituent at the 4-position of the piperidine ring, distinguishing it from the otherwise identical 4-desmethyl analog 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (CAS 148763-41-1, C12H21NO4, MW 243.30) [1]. This structural difference results in a mass shift of +14 Da detectable by LC-MS and HRMS, providing a clear analytical marker for identity confirmation and purity assessment. The 4-methyl group also increases the calculated LogP (XLogP3-AA 1.9 for the target compound vs. approximately 1.5 for the 4-desmethyl analog, based on the contribution of an sp³-hybridized CH₂→CHCH₃ substitution), and elevates the predicted boiling point by approximately 10°C (317.6 vs. 307.4°C), reflecting enhanced van der Waals interactions .

Molecular weight Mass spectrometry Structural differentiation

Orthogonal Protecting Group Strategy: Boc/Methyl Ester Pair vs. Single-Protection or Non-Orthogonal Analogs

The target compound features an orthogonal protecting group pair: an acid-labile Boc (tert-butoxycarbonyl) group at N-1 and a base-labile methyl ester at C-3 . This dual protection enables sequential, chemoselective deprotection—the Boc group can be removed with TFA or HCl without affecting the methyl ester, or the methyl ester can be hydrolyzed with LiOH or NaOH without cleaving the Boc group [1]. In contrast, analogs such as methyl cis-4-methylpiperidine-3-carboxylate hydrochloride (CAS 1009376-67-3) lack the N-Boc protection entirely, exposing the secondary amine and eliminating the possibility of orthogonal deprotection, while N-Boc-3-methylpiperidine-4-carboxylic acid (CAS 512822-50-3) uses a free carboxylic acid at the 4-position rather than a methyl ester, altering both the protection strategy and the substitution pattern [2]. The Boc/methyl ester orthogonality is quantifiable: the Boc group is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂, 0°C to rt, typically >95% conversion within 1–2 h), while the methyl ester is stable under these conditions (<5% hydrolysis), and conversely, the methyl ester is hydrolyzed under basic conditions (e.g., 1M LiOH, THF/H₂O, rt, >90% conversion) with the Boc group remaining intact (>95% retention) [1].

Protecting group orthogonality Sequential deprotection Synthetic intermediate

Pharmaceutical Intermediate Lineage: Documented Use of the (3R,4R)-Scaffold in Nociceptin Antagonist and JAK Inhibitor Synthesis

The (3R,4R)-4-methylpiperidine-1,3-dicarboxylate scaffold of the target compound has been explicitly utilized as a key intermediate in the published synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, as reported in Tetrahedron: Asymmetry (2009) [1]. Furthermore, the (3R,4R)-4-methylpiperidine core is the defining chiral pharmacophore of tofacitinib (CP-690550), a JAK inhibitor approved for rheumatoid arthritis, where the (3R,4R) stereochemistry is essential for JAK isoform selectivity—the (3S,4S) enantiomer shows substantially reduced potency [2][3]. While the target compound itself is a protected precursor rather than the active pharmacophore, its (3R,4R)-rel configuration maps directly onto the stereochemical requirements of this validated drug scaffold. In contrast, the trans isomer (3S,4R)-rel (CAS 1009376-54-8) or the non-stereochemically defined analog (CAS 1201192-62-2) cannot guarantee the same stereochemical outcome in downstream syntheses without additional chiral separation steps [4].

Medicinal chemistry Nociceptin antagonist JAK inhibitor Tofacitinib

PROTAC Building Block Classification: Commercial Positioning vs. Generic Piperidine Analogs

The target compound is explicitly categorized under 'Protein Degrader Building Blocks' by Aladdin Scientific (SKU T171629) and CalpacLab, distinguishing it from generic piperidine dicarboxylates that are listed solely as general synthetic intermediates [1]. This commercial classification reflects the compound's structural suitability for incorporation into PROTAC linkers, where the orthogonal Boc and methyl ester groups enable sequential coupling to E3 ligase ligands and target protein binders. The cis-4-methylpiperidine core provides a semi-rigid scaffold with a defined exit vector geometry, offering a different spatial orientation compared to the more flexible piperazine-based or linear alkyl linkers commonly employed in PROTAC design [2]. While no direct, quantitative head-to-head degradation efficiency data (DC₅₀, Dmax) comparing PROTACs built with this specific scaffold vs. alternative linkers is publicly available, the commercial designation as a protein degrader building block indicates market recognition of its utility in this rapidly growing field, where linker geometry is a critical determinant of ternary complex formation and degradation efficiency [2].

PROTAC Targeted protein degradation Linker chemistry Building block

Best Research and Industrial Application Scenarios for 1-tert-Butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate (CAS 1009376-53-7)


PROTAC Linker Assembly via Sequential Orthogonal Deprotection

In targeted protein degradation research, the compound can serve as a semi-rigid piperidine linker module. The Boc group is selectively removed under acidic conditions (TFA/CH₂Cl₂) to expose the secondary amine for coupling to an E3 ligase ligand (e.g., cereblon or VHL ligand) via amide bond formation, while the methyl ester at C-3 can subsequently be hydrolyzed under basic conditions and coupled to a target protein binder. This bidirectional, chemoselective functionalization strategy is enabled by the orthogonal Boc/methyl ester pair and is not feasible with mono-protected or non-orthogonally protected analogs [1]. The cis-4-methyl substitution provides a defined exit vector geometry distinct from trans isomers, which can be exploited to fine-tune the spatial relationship between the two ligase-binding moieties in the degrader molecule [2].

Asymmetric Synthesis of Nociceptin Antagonist Intermediates

Based on published precedent in Tetrahedron: Asymmetry (2009), the target compound serves as a direct precursor to 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate in the synthesis of nociceptin receptor (NOP) antagonists [3]. The (3R,4R) stereochemistry at the piperidine 3- and 4-positions is critical for the biological activity of the downstream antagonist. Using the trans isomer (CAS 1009376-54-8) or stereochemically undefined analogs would introduce uncertainty in the stereochemical outcome and may necessitate additional chiral resolution steps.

Chiral Building Block for JAK Kinase Inhibitor Scaffold Exploration

The (3R,4R)-4-methylpiperidine framework is the core chiral element of tofacitinib and related JAK inhibitors, where this specific configuration is essential for JAK isoform binding and selectivity [4]. The target compound, as a protected form of this scaffold, can be used in medicinal chemistry programs exploring novel JAK inhibitors or in the synthesis of tofacitinib analogs. The orthogonal protecting groups allow for differential functionalization at the piperidine nitrogen and C-3 carboxylate positions, enabling library synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Analytical Reference Standard for Chiral Purity Method Development

Given the distinct InChI Key (CUBAIJGHSDICOZ-ZJUUUORDSA-N for the cis isomer vs. CUBAIJGHSDICOZ-NXEZZACHSA-N for the trans isomer) and the ready availability at defined purities (95–98%) from multiple vendors [5], the target compound can serve as a reference standard for developing chiral HPLC or SFC methods to separate cis- and trans-4-methylpiperidine-1,3-dicarboxylate diastereomers. This is particularly relevant for quality control of intermediates in pharmaceutical manufacturing where diastereomeric purity is critical.

Quote Request

Request a Quote for 1-tert-butyl 3-methyl (3R,4R)-rel-4-methylpiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.